molecular formula C₁₇₀H₂₅₃N₄₇O₅₂ B612481 186359-65-9 CAS No. 186359-65-9

186359-65-9

Número de catálogo B612481
Número CAS: 186359-65-9
Peso molecular: 3787.20
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

β-Amyloid 1-34 is a peptide consisting of 34 amino acids . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of β-Amyloid 1-34 is C170H253N47O52 . The molecular weight is 3787.20 . Unfortunately, the specific details about the molecular structure are not provided in the sources retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of β-Amyloid 1-34 include its molecular formula (C170H253N47O52), molecular weight (3787.20), and the fact that it is a peptide consisting of 34 amino acids . Additional properties such as melting point, boiling point, and density are not provided in the sources retrieved.

Aplicaciones Científicas De Investigación

  • Drug Research and Development : PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the pharmacokinetic and pharmacodynamic events of drugs in both humans and animals. This technology is vital for understanding drug action mechanisms and addressing practical questions like effective drug doses and potential drug interactions (Fowler et al., 1999).

  • Drug-Side Effect Associations : Research has focused on identifying associations between drugs and side effects using computational approaches. This includes the development of predictors for drug-side effect associations, improving the efficiency of drug discovery and reducing the risk of side effects (Ding et al., 2019).

  • Off-Target Drug Activity : Discovering unintended 'off-targets' of drugs is crucial for understanding adverse drug reactions. A computational strategy was developed to predict the activity of marketed drugs on unintended ‘side-effect’ targets, aiding in de-risking toxicological liabilities in drug discovery (Lounkine et al., 2012).

  • Drug-Related Adverse Effects Documentation : The creation of a systematically annotated corpus supports the automatic extraction of drug-related adverse effects from medical case reports, enhancing the understanding of drug safety issues (Gurulingappa et al., 2012).

  • Drug Risk Communications : FDA drug risk communications significantly impact medication utilization, healthcare services use, and health outcomes. This demonstrates the complexity of using risk communication to improve prescription drug safety and quality (Dusetzina et al., 2012).

  • First Human Studies of New Medicines : The need for careful testing of new drugs in animal models before human studies is crucial. Guidelines for the design and conduct of preclinical studies enable effective and safe first-dose studies of new medicines in humans (Greaves et al., 2004).

  • Polypharmacology in Drug Discovery : Polypharmacology, the interaction of drug molecules with multiple targets, poses challenges but also opens avenues for designing therapeutic agents with higher efficacy and lower toxicity (Reddy & Zhang, 2013).

Propiedades

Número CAS

186359-65-9

Fórmula molecular

C₁₇₀H₂₅₃N₄₇O₅₂

Peso molecular

3787.20

Secuencia

One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.